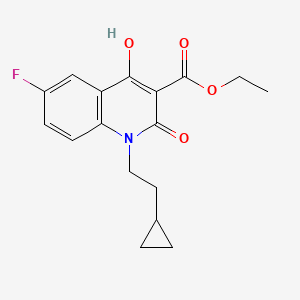

1-(2-Cyclopropylethyl)-6-fluoro-1,2-dihydro-4-hydroxy-2-oxo-3-quinolinecarboxylic Acid Ethyl Ester

Description

1-(2-Cyclopropylethyl)-6-fluoro-1,2-dihydro-4-hydroxy-2-oxo-3-quinolinecarboxylic Acid Ethyl Ester (CAS: 931399-20-1; TRC Code: C988850) is a fluoroquinolone derivative characterized by a cyclopropylethyl group at position 1, a fluorine atom at position 6, and hydroxyl/oxo functional groups at positions 4 and 2, respectively . Structurally, it shares core features with antibacterial quinolones, such as the 4-oxo-1,4-dihydroquinoline scaffold, but its substitution pattern distinguishes it from clinical antibiotics like ciprofloxacin or moxifloxacin.

The compound is likely synthesized via alkylation of a quinoline precursor with a cyclopropylethyl group, followed by esterification and fluorination steps. Similar synthetic routes are described for related compounds, such as ethyl 6,7-difluoro-4-hydroxyquinoline-3-carboxylate, which undergoes alkylation and nucleophilic substitution to introduce functional groups .

Propriétés

IUPAC Name |

ethyl 1-(2-cyclopropylethyl)-6-fluoro-4-hydroxy-2-oxoquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FNO4/c1-2-23-17(22)14-15(20)12-9-11(18)5-6-13(12)19(16(14)21)8-7-10-3-4-10/h5-6,9-10,20H,2-4,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QONQNYSCVSETRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(C=CC(=C2)F)N(C1=O)CCC3CC3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00740459 | |

| Record name | Ethyl 1-(2-cyclopropylethyl)-6-fluoro-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00740459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

931399-20-1 | |

| Record name | Ethyl 1-(2-cyclopropylethyl)-6-fluoro-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00740459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Mitsunobu Reaction for N-Alkylation

The most widely documented method involves a Mitsunobu reaction to introduce the 2-cyclopropylethyl group onto a fluorinated benzoxazinedione precursor.

Procedure :

-

Starting materials : 6-Fluoro-1H-benzo[d]oxazine-2,4-dione (12.3 mmol), 2-cyclopropylethanol (13.4 mmol), triphenylphosphine (13.4 mmol), and diethyl azodicarboxylate (DEAD, 40% in toluene, 13.4 mmol).

-

Conditions : Anhydrous tetrahydrofuran (THF), nitrogen atmosphere, room temperature, 16–20 hours.

-

Workup : Evaporation of THF followed by silica gel chromatography (ethyl acetate/petroleum ether).

Mechanistic Insight :

The Mitsunobu reaction facilitates SN2-type alkylation, where DEAD and triphenylphosphine generate a reactive phosphonium intermediate, enabling the nucleophilic attack of the cyclopropylethanol oxygen on the electrophilic benzoxazinedione nitrogen.

Characterization Data :

Quinoline Ring Construction via Friedländer Annulation

The quinoline core is assembled through a FeCl3-catalyzed cyclization, leveraging o-nitrophenyl propargyl alcohol and β-ketoesters.

Procedure :

-

Starting materials : o-Nitrophenyl propargyl alcohol (0.5 mmol), ethyl 3-oxobutanoate (2 mmol), FeCl3 (10 mol%), 4 Å molecular sieves.

-

Conditions : PhCl solvent, 70°C, 4 hours; subsequent reduction with SnCl2·2H2O (1.5 mmol).

-

Workup : Extraction with ethyl acetate, drying over Na2SO4, silica gel chromatography.

Key Step :

The annulation proceeds via a propargylation-cyclization sequence, where FeCl3 activates the alkyne for nucleophilic attack by the β-ketoester enol, followed by air oxidation to aromatize the dihydroquinoline intermediate.

Adaptation for Target Compound :

To introduce the 4-hydroxy-2-oxo groups, post-cyclization oxidation with FeCl3/air under reflux is critical.

Functional Group Modifications

Esterification of Carboxylic Acid

The ethyl ester moiety is introduced via Fischer esterification or Steglich conditions:

Procedure :

-

Starting material : 3-Quinolinecarboxylic acid derivative (1.0 eq), ethanol (excess), H2SO4 (catalytic).

Verification :

Comparative Analysis of Methods

Challenges and Optimization Strategies

-

Cyclopropane Stability : The 2-cyclopropylethyl group is prone to ring-opening under acidic conditions. Mitigated by using anhydrous THF and inert atmospheres.

-

Fluorine Reactivity : Electrophilic fluorination at the 6-position requires careful temperature control to avoid defluorination.

-

Oxidation Control : Selective oxidation to the 4-hydroxy-2-oxo system necessitates FeCl3 catalysis and strict O2 exclusion until the final step.

Industrial-Scale Considerations

Analyse Des Réactions Chimiques

1-(2-Cyclopropylethyl)-6-fluoro-1,2-dihydro-4-hydroxy-2-oxo-3-quinolinecarboxylic Acid Ethyl Ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pH conditions tailored to each reaction type.

Applications De Recherche Scientifique

1-(2-Cyclopropylethyl)-6-fluoro-1,2-dihydro-4-hydroxy-2-oxo-3-quinolinecarboxylic Acid Ethyl Ester has a wide range of scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives and is used in studying reaction mechanisms and developing new synthetic methodologies.

Biology: The compound’s antibacterial properties make it a valuable tool in microbiological research, particularly in studying bacterial resistance mechanisms and developing new antibiotics.

Medicine: Its potential therapeutic applications include the treatment of bacterial infections, and it is being investigated for its efficacy against various bacterial strains.

Industry: The compound is used in the development of new materials and chemical processes, including catalysis and polymer synthesis.

Mécanisme D'action

The mechanism of action of 1-(2-Cyclopropylethyl)-6-fluoro-1,2-dihydro-4-hydroxy-2-oxo-3-quinolinecarboxylic Acid Ethyl Ester involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. By binding to these enzymes, the compound prevents the supercoiling and relaxation of bacterial DNA, leading to the inhibition of bacterial cell division and ultimately cell death. The molecular targets and pathways involved include the quinolone-binding site on the DNA gyrase enzyme and the ATP-binding site on topoisomerase IV.

Comparaison Avec Des Composés Similaires

Key Observations:

Substituent Position and Bioactivity: The cyclopropyl group at position 1 is common in clinical quinolones (e.g., ciprofloxacin) and enhances gram-negative bacterial targeting . The cyclopropylethyl group in the target compound may alter pharmacokinetics due to increased lipophilicity. Fluorine atoms at positions 6, 7, or 8 improve DNA gyrase binding and cellular permeability. For example, the trifluoro-substituted compound (CAS: 94242-51-0) shows enhanced broad-spectrum activity . Methoxy groups (e.g., at position 6 in CAS: 1329836-33-0) are associated with improved metabolic stability .

Amido groups (e.g., at position 5 in CAS: 103772-13-0) are introduced to modulate solubility or receptor interactions .

Synthetic Routes: Most analogs are synthesized via cyclocondensation of substituted benzoic acids with acrylate derivatives, followed by alkylation and fluorination . The target compound’s cyclopropylethyl group likely requires a specialized alkylation step, as seen in the synthesis of ethyl 1-propyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate .

Physicochemical Properties

Activité Biologique

1-(2-Cyclopropylethyl)-6-fluoro-1,2-dihydro-4-hydroxy-2-oxo-3-quinolinecarboxylic Acid Ethyl Ester, commonly referred to as GSK360A, is a compound of significant interest in pharmacological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential clinical applications.

- Molecular Formula : C17H18FNO4

- Molar Mass : 319.33 g/mol

- CAS Number : 931399-20-1

- Structural Characteristics : The compound features a quinoline backbone with a cyclopropylethyl group and a fluorine atom, which may contribute to its biological activity.

GSK360A has been studied for its role in modulating various biological pathways. Its mechanism primarily involves the inhibition of specific enzymes related to cancer cell proliferation and survival. Research indicates that the compound may interact with targets involved in the regulation of cell cycle progression and apoptosis.

Antitumor Activity

Recent studies have demonstrated that GSK360A exhibits significant antitumor activity against various cancer cell lines. For example, it has been shown to inhibit the proliferation of melanoma cells (B16-F10) through mechanisms involving cell cycle arrest and induction of apoptosis.

Table 1: Antitumor Efficacy of GSK360A

| Cell Line | Concentration (mM) | Viability (%) | Mechanism |

|---|---|---|---|

| B16-F10 | 0.1 | 70 | Cell cycle arrest at G0/G1 |

| SK-MEL-25 | 0.5 | 50 | Induction of apoptosis |

| A375 | 1.0 | 40 | Inhibition of proliferation |

Data from in vitro assays indicate that GSK360A effectively reduces cell viability in melanoma cells.

Cytotoxicity Studies

Cytotoxicity assays have revealed that GSK360A exhibits dose-dependent cytotoxic effects on cancer cells. The lactate dehydrogenase (LDH) release assay indicates significant cytotoxicity at concentrations above 0.5 mM.

Study 1: In Vitro Efficacy Against Melanoma

In a recent study published in Cancer Research, GSK360A was tested on murine B16-F10 melanoma cells. The compound demonstrated a substantial reduction in cell viability after 24 hours of treatment, with a notable increase in apoptotic markers observed through flow cytometry analysis.

Study 2: Mechanistic Insights

Another investigation focused on the mechanistic aspects of GSK360A's action, revealing that it inhibits the expression of cyclin D1 and induces p53-mediated apoptosis in human melanoma cells. This suggests that GSK360A may serve as a promising candidate for targeted cancer therapies.

Q & A

Q. What synthetic methodologies are recommended for synthesizing 3-quinolinecarboxylic acid derivatives with cyclopropane substituents?

Answer: A common approach involves condensation reactions between substituted anilines and malonate esters under thermal or catalytic conditions. For example, diethyl malonate reacts with aminophenyl ketones in the presence of piperidine at elevated temperatures (453 K) to form the quinoline core, followed by cyclopropane introduction via alkylation or nucleophilic substitution . Post-synthetic modifications (e.g., ester hydrolysis, fluorination) are conducted under controlled pH and temperature to preserve labile functional groups like the cyclopropylethyl moiety .

Q. How can the purity and structural integrity of the compound be validated after synthesis?

Answer:

- Chromatography: Use reverse-phase HPLC with UV detection (λ = 254–280 nm) to assess purity. Mobile phases often combine acetonitrile and phosphate buffers (pH 5.1–5.7) to optimize separation of polar hydroxyl/fluoro substituents .

- Spectroscopy:

- X-ray Crystallography: Resolve crystal structures to validate stereochemistry and hydrogen-bonding patterns (e.g., O–H···O interactions in the dihydroquinoline ring) .

Advanced Research Questions

Q. What strategies address conflicting data in the biological activity of fluorinated quinolinecarboxylates?

Answer:

- Comparative SAR Studies: Systematically vary substituents (e.g., cyclopropylethyl vs. cyclohexyl) to isolate contributions to antibacterial efficacy. For instance, replacing cyclopropylethyl with bulkier groups (e.g., 2-methylpropyl) reduces membrane permeability in Gram-negative bacteria .

- Metabolite Profiling: Use LC-MS/MS to identify degradation products (e.g., ester hydrolysis to carboxylic acid derivatives) that may confound activity assays .

- Computational Modeling: Perform docking studies with bacterial topoisomerase IV to predict binding affinities and correlate with experimental MIC values .

Q. How can the photostability of the 4-hydroxy-2-oxoquinoline core be optimized for in vivo applications?

Answer:

- Protective Group Strategies: Temporarily mask the 4-hydroxyl group with acid-labile tert-butyldimethylsilyl (TBS) ethers during synthesis to prevent UV-induced oxidation .

- Formulation Additives: Co-formulate with antioxidants (e.g., ascorbic acid) or light-blocking excipients (e.g., titanium dioxide) in drug-delivery systems .

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how are they resolved?

Answer:

- Challenge: Fluoro- and cyclopropane-containing byproducts (e.g., de-ethylated esters) co-elute with the parent compound in standard HPLC methods.

- Resolution:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.